5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the use of anhydrous potassium carbonate in N,N-dimethyl-formamide at 130℃ for 5 hours . Another method involves the use of cesium carbonate in acetone at 65℃ for 6 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can be used in the development of new drugs . It can also be used in the synthesis of substituted imidazoles .Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one has been studied using quantum mechanical and spectroscopic methods. These studies include theoretical analysis of molecular structure and thermodynamic characteristics. The molecule's dipole moment, polarizability, and hyperpolarizability have been calculated, contributing to our understanding of its physical and chemical properties (Pandey, Muthu, & Gowda, 2017).
Corrosion Inhibition
Research has explored the use of imidazole derivatives, including this compound, in corrosion inhibition. These compounds have been found to be effective in inhibiting corrosion in various metals, offering potential applications in industrial and engineering fields (Prashanth et al., 2021).
Synthetic Applications
This compound is used in the synthesis of various organic compounds. Its derivatives have been applied in the synthesis of molecules with potential vasorelaxant activity and antihypertensive effects (Navarrete-Vázquez et al., 2010). Moreover, it is involved in the synthesis of diverse benzimidazole derivatives using microwave-assisted methods, indicating its role in facilitating efficient and diverse chemical syntheses (Chanda et al., 2012).
Molecular Docking and Adsorption Studies
This compound derivatives have been studied for their interactions with other molecules, including graphene. This research provides insights into the molecular interactions and potential applications in material science and nanotechnology (Kumar et al., 2020).
Fluorescent Sensor Development
Derivatives of this compound have been developed as fluorescent sensors. These sensors are designed for detecting specific ions, such as Zn2+, showcasing their potential in analytical chemistry and environmental monitoring (Moradi et al., 2020).
Antimicrobial and Antitumor Evaluations
Compounds synthesized from this compound have been evaluated for their antimicrobial and antitumor properties. This research suggests potential therapeutic applications, expanding the scope of its use in medicinal chemistry (Ouyang et al., 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .
Safety and Hazards
The safety information for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one includes a warning signal word and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-methoxy-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPLVAKFTYFHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343637 | |
Record name | 5-METHOXY-2-BENZIMIDAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2080-75-3 | |
Record name | 1,3-Dihydro-5-methoxy-2H-benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHOXY-2-BENZIMIDAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M8NZB6TTN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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